molecular formula C12H14ClN3O3 B3101653 3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride CAS No. 1396965-92-6

3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride

Cat. No. B3101653
CAS RN: 1396965-92-6
M. Wt: 283.71 g/mol
InChI Key: YNAQGWWOFDUMAG-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid hydrochloride, also known as 3-hydroxy-2-(6-methyl-quinazolin-4-yl)amino-propionic acid hydrochloride or 3-hydroxy-2-(6-methyl-quinazolin-4-ylamino)-propionic acid HCl, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been studied for its use in drug development, biochemistry, and physiology.

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives are integral to medicinal chemistry, known for their varied biological activities. These compounds form the core structure in over 200 naturally occurring alkaloids. Research has focused on enhancing the bioactive potentials of these molecules by introducing various moieties, leading to novel agents with significant antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. This highlights the quinazoline nucleus's stability and versatility in drug development, especially in combating antibiotic resistance (Tiwary et al., 2016).

Neuroprotection and Neurological Disorders

Quinazoline derivatives play a significant role in neuroprotection and the treatment of neurological disorders. The kynurenine pathway, involving quinolinic acid, a potent neurotoxin, and kynurenic acid, a neuroprotectant, underscores the therapeutic potential in manipulating this pathway to treat neurological conditions. This involves reducing neurotoxic quinolinic acid levels while boosting neuroprotective kynurenic acid in the brain, offering new targets for drug development aimed at mitigating excitotoxicity and enhancing neuroprotection (Vámos et al., 2009).

Optoelectronic Materials

Beyond their biological activities, quinazoline derivatives have been investigated for their applications in optoelectronic materials. These compounds, due to their electron-rich properties, have been incorporated into luminescent small molecules and chelate compounds, showcasing their potential in photo- and electroluminescence. This has opened avenues for utilizing quinazoline and pyrimidine derivatives in creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. The incorporation of these heterocycles into π-extended conjugated systems significantly contributes to the development of materials with desirable optoelectronic properties (Lipunova et al., 2018).

properties

IUPAC Name

3-hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3.ClH/c1-7-2-3-9-8(4-7)11(14-6-13-9)15-10(5-16)12(17)18;/h2-4,6,10,16H,5H2,1H3,(H,17,18)(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNAQGWWOFDUMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NC(CO)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1396965-92-6
Record name Serine, N-(6-methyl-4-quinazolinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396965-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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